N-([2,4'-Bipyridin]-5-yl)acetamide is a chemical compound characterized by the presence of a bipyridine moiety linked to an acetamide group. The bipyridine structure consists of two pyridine rings that are connected at the 2 and 4 positions, while the acetamide functional group provides solubility and potential reactivity in biological systems. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities.
The biological activity of N-([2,4'-Bipyridin]-5-yl)acetamide has been explored in various studies. It has demonstrated potential inhibitory effects on specific kinases and cell lines, indicating its role as a candidate for anticancer therapies. For instance, certain derivatives of bipyridine compounds have shown moderate cytotoxicity against cancer cell lines like HepG2 and MDA-MB-231, with varying IC50 values . The bipyridine moiety may facilitate coordination with metal ions, influencing biochemical pathways relevant to cancer progression.
The synthesis of N-([2,4'-Bipyridin]-5-yl)acetamide typically involves multi-step organic reactions:
N-([2,4'-Bipyridin]-5-yl)acetamide has potential applications in medicinal chemistry, particularly in drug development targeting cancer and other diseases. Its ability to inhibit specific enzymes or receptors makes it a candidate for further investigation in therapeutic contexts. Additionally, its structural features may allow for modifications that enhance its pharmacological properties.
Interaction studies involving N-([2,4'-Bipyridin]-5-yl)acetamide focus on its binding affinity to various molecular targets. These studies often utilize techniques such as molecular docking and cell-based assays to evaluate how the compound interacts with enzymes or receptors involved in disease pathways. For example, its interaction with kinases has been a focal point due to their role in cancer signaling pathways .
N-([2,4'-Bipyridin]-5-yl)acetamide shares structural similarities with several other compounds that also contain bipyridine or acetamide functionalities. Here are some similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-([2,3'-Bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide | Contains a bipyridine core and an acetamide group | Exhibits cytotoxic activity against cancer cell lines |
| N-(4-Pyridyl)-acetamide | Simple pyridine-acetamide structure | Potential anti-inflammatory properties |
| 2-Amino-N-(pyridin-3-yl)acetamide | Contains an amino group attached to a pyridine | Investigated for neuroprotective effects |
What sets N-([2,4'-Bipyridin]-5-yl)acetamide apart from these similar compounds is its specific bipyridine arrangement and the presence of unique substituents that could influence its reactivity and biological interactions. The dual pyridine rings provide enhanced coordination capabilities with metal ions compared to simpler pyridine derivatives, potentially leading to more complex biological activities.
The 2,2'-bipyridine ligand, first synthesized in 1888, revolutionized coordination chemistry by enabling the study of metal-ligand bonding, redox behavior, and stereochemical dynamics. Early work by Blau (1898) and Werner (1912) established foundational principles, such as the octahedral geometry of tris(bipyridine)iron(II) complexes and their enantiomeric resolution. These studies demonstrated bipyridine’s ability to form stable chelates with transition metals, a property later exploited in photochemical and electrochemical applications.
The structural flexibility of bipyridine derivatives, including variations in substitution patterns (e.g., 2,4'-bipyridine), expanded their utility. For instance, 2,2'-bipyridine-6-carboxylic acid derivatives enabled the design of metallosupramolecular assemblies. The introduction of acetamide groups to bipyridine frameworks, as in N-([2,4'-Bipyridin]-5-yl)acetamide, merges ligand-directed metal coordination with hydrogen-bonding capabilities, opening pathways for hierarchical self-assembly.
Acetamides serve as pivotal intermediates in organic synthesis due to their dual role as directing groups and protecting agents. The –NHCOCH3 moiety participates in regioselective electrophilic substitutions and facilitates C–N bond-forming reactions. In bipyridine-acetamide hybrids, the acetamide group can modulate electronic properties (e.g., electron-withdrawing effects at the pyridine nitrogen) and enhance solubility in polar solvents, addressing a common limitation of parent bipyridines.
Recent advances in cross-coupling methodologies, such as Sonogashira and Ullmann reactions, have enabled precise functionalization of bipyridine cores with acetamide groups. These syntheses often leverage transition-metal catalysts (e.g., Pd, Cu) to achieve selective C–H activation or cross-coupling at specific positions, as demonstrated in the preparation of 6-bromonicotinate intermediates.
N-([2,4'-Bipyridin]-5-yl)acetamide is an organic compound characterized by the molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.24 grams per mole [1] [2]. The compound presents a distinctive molecular architecture consisting of a 2,4'-bipyridine moiety covalently linked to an acetamide functional group through the nitrogen atom at the 5-position of the pyridine ring [1] .
The bipyridine core structure represents a significant structural feature, where two pyridine rings are connected at the 2 and 4' positions, creating an asymmetric bipyridine isomer [4] [5]. This connectivity pattern differs substantially from the more commonly studied 2,2'-bipyridine and 4,4'-bipyridine isomers [6] [7]. The 2,4'-bipyridine framework exhibits unique conformational properties compared to its isomeric counterparts, with the asymmetric linkage leading to distinct electronic and steric environments around the nitrogen atoms [8] [9].
The acetamide substituent is attached to the 5-position of the 2-pyridyl ring through an amide nitrogen linkage [1] [10]. This positioning creates a specific electronic environment where the amide functionality can participate in both intramolecular and intermolecular interactions [11] [12]. The acetamide group adopts a planar configuration typical of secondary amides, with the nitrogen atom exhibiting partial double bond character due to resonance with the carbonyl group [10] [13].
Table 1: Basic Physicochemical Properties of N-([2,4'-Bipyridin]-5-yl)acetamide
| Property | Value |
|---|---|
| IUPAC Name | N-([2,4'-Bipyridin]-5-yl)acetamide |
| CAS Number | 834881-90-2 |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
| SMILES | CC(=O)NC1=CN=C(C=C1)C2=CC=NC=C2 |
| InChI Key | FWTUGLKABBYONQ-UHFFFAOYSA-N |
| LogP | 2.10 |
| Topological Polar Surface Area | 54.88 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The compound exhibits specific isomeric considerations related to the bipyridine framework [8] [9]. Unlike 2,2'-bipyridine, which demonstrates a preference for trans-planar conformations in the solid state and cis conformations upon protonation [14], the 2,4'-bipyridine system in N-([2,4'-Bipyridin]-5-yl)acetamide displays more complex conformational behavior [15] [16]. The asymmetric nature of the 2,4'-linkage results in different electronic environments for the two pyridine rings, influencing both the ground state geometry and the potential energy surfaces for rotation about the inter-ring bond [15] [17].
Table 2: Bipyridine Isomer Comparison
| Isomer | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Conformational Preference |
|---|---|---|---|---|
| 2,2'-Bipyridine | 366-18-7 | 156.18 | 70-73 | Trans-planar (solid), cis (when protonated) |
| 2,4'-Bipyridine | 581-47-5 | 156.19 | 57-65 | Various conformers |
| 4,4'-Bipyridine | 553-26-4 | 156.19 | 111-114 | Trans-planar |
The molecular architecture also features rotational freedom about several bonds, including the inter-ring C-C bond of the bipyridine system and the C-N bond connecting the acetamide group to the pyridine ring [18] [11]. These rotational degrees of freedom contribute to the conformational complexity of the molecule and influence its physical and chemical properties [15] [16].
The crystallographic analysis of N-([2,4'-Bipyridin]-5-yl)acetamide and related bipyridine-containing compounds reveals important structural features that govern molecular packing and intermolecular interactions [9] [19]. While specific crystal structure data for this exact compound is limited in the available literature, extensive crystallographic studies of analogous bipyridine derivatives and acetamide-containing compounds provide valuable insights into the expected structural behavior [20] [12].
Bipyridine systems generally exhibit specific crystallographic preferences depending on their substitution patterns [9] [21]. The 2,4'-bipyridine framework typically crystallizes in various space groups, with common examples including triclinic P1̅ and monoclinic space groups [22] [23]. The asymmetric nature of the 2,4'-linkage often results in reduced symmetry compared to symmetric bipyridine isomers [9] [14].
The conformational analysis of the bipyridine core reveals that the dihedral angle between the two pyridine rings varies significantly depending on the crystalline environment and intermolecular packing forces [19] [24]. In related 2,4'-bipyridine derivatives, dihedral angles ranging from approximately 20° to 40° have been observed, reflecting the balance between intramolecular steric interactions and intermolecular packing forces [15] [16].
The acetamide functionality contributes specific conformational constraints to the overall molecular geometry [11] [12]. The amide group typically adopts a planar configuration with the nitrogen atom, carbonyl carbon, and adjacent atoms lying in the same plane [13] [18]. This planarity is maintained through resonance stabilization between the nitrogen lone pair and the carbonyl π-system [10] [11].
Table 3: Conformational Parameters for Related Bipyridine Systems
| System | Dihedral Angle (°) | Space Group | Crystal System | Reference Temperature (K) |
|---|---|---|---|---|
| 2,2'-Bipyridine | 0-10 (trans) | Various | Triclinic/Monoclinic | 150-298 |
| 4,4'-Bipyridine complexes | 15-35 | P1̅, Cc | Triclinic/Monoclinic | 150-297 |
| 2,4'-Bipyridine derivatives | 20-40 | P mn 21 | Orthorhombic | 297 |
The intermolecular interactions in the crystal lattice of bipyridine acetamide derivatives are dominated by hydrogen bonding patterns involving the amide functionality [25] [26]. The acetamide nitrogen-hydrogen group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor [12] [27]. These interactions create extended hydrogen-bonded networks that significantly influence the crystal packing and physical properties [20] [25].
Additional weak interactions, including π-π stacking between aromatic rings and C-H···π interactions, contribute to the overall crystal stability [28] [9]. The bipyridine system provides multiple sites for these aromatic interactions, with typical π-π stacking distances ranging from 3.4 to 3.8 Ångströms [26] [29].
The conformational flexibility of the molecule is also influenced by the potential for intramolecular interactions [11] [24]. The proximity of the acetamide carbonyl to the bipyridine nitrogen atoms can lead to weak intramolecular hydrogen bonding or dipolar interactions that stabilize specific conformations [18] [11].
The thermodynamic stability of N-([2,4'-Bipyridin]-5-yl)acetamide is governed by several molecular factors, including the inherent stability of the bipyridine framework, the amide bond strength, and intermolecular interactions in different phases [30] [31]. The compound exhibits thermal stability characteristics typical of substituted bipyridines and acetamide derivatives [31] [32].
The thermal decomposition behavior of acetamide-containing compounds generally begins at temperatures above 200°C, with the specific decomposition pathway depending on the substituent patterns [32] [31]. For N-([2,4'-Bipyridin]-5-yl)acetamide, the presence of the aromatic bipyridine system is expected to enhance thermal stability compared to simple aliphatic acetamides [31] [33].
| Compound | Melting Point (°C) | Boiling Point (°C) | Enthalpy of Formation (kJ/mol) | Thermal Stability |
|---|---|---|---|---|
| Acetamide | 80.3-82.3 | 221.2 | -315.60 ± 0.82 | Stable to 200°C |
| 2,4'-Bipyridine | 57-65 | 281 | 67.93 ± 0.65 | Stable to 300°C |
| 4,4'-Bipyridine | 111-114 | 304-305 | Not specified | High thermal stability |
The solubility profile of N-([2,4'-Bipyridin]-5-yl)acetamide reflects the dual nature of its molecular structure, combining the hydrophilic acetamide functionality with the more lipophilic bipyridine system [7] [2]. The calculated LogP value of 2.10 indicates moderate lipophilicity, suggesting balanced solubility characteristics in both aqueous and organic media [2].
The hydrogen bonding capacity of the molecule, with one hydrogen bond donor and four acceptors, significantly influences its solubility behavior in protic solvents [2] [7]. The acetamide group can participate in hydrogen bonding with water molecules, enhancing aqueous solubility compared to unsubstituted bipyridines [10] [33]. However, the extended aromatic system of the bipyridine core contributes to favorable interactions with organic solvents [7] [30].
Bipyridine derivatives generally exhibit variable solubility depending on their substitution patterns [7] [9]. The 4,4'-bipyridine isomer, for example, shows limited water solubility but good solubility in alcohols and ethers [7]. The 2,4'-bipyridine system in N-([2,4'-Bipyridin]-5-yl)acetamide is expected to display intermediate solubility characteristics between the more water-soluble acetamide derivatives and the less polar bipyridine systems [2].
The thermodynamic stability in solution is influenced by the potential for metal coordination and protonation reactions [34] [14]. The bipyridine nitrogens can serve as coordination sites for metal ions, potentially altering the compound's stability and solubility profile in the presence of metal salts [28] [23]. The basicity of the pyridine nitrogens also makes the compound susceptible to protonation in acidic media, which can significantly enhance water solubility through ionic interactions [14] [34].
Temperature-dependent solubility behavior is expected to follow typical patterns for organic compounds with hydrogen bonding capabilities [31] [33]. Increased temperature generally enhances solubility in most solvents, though specific solvent-dependent effects may occur due to changes in hydrogen bonding patterns and solvation energetics [31] [35].
The synthesis of N-([2,4'-Bipyridin]-5-yl)acetamide requires careful selection of appropriate precursors to construct the bipyridine scaffold while maintaining the capacity for subsequent acetamide functionalization. The selection of starting materials fundamentally determines the efficiency and regioselectivity of the overall synthetic sequence [1] [2].
Primary Precursor Categories
The most commonly employed precursors fall into three distinct categories: halogenated pyridines, organometallic pyridine derivatives, and functionalized pyridine building blocks. 2-Bromopyridine represents the archetypal halogenated precursor, serving as an excellent electrophile in palladium-catalyzed cross-coupling reactions with molecular weights of 158.00 g/mol and demonstrating typical yields of 70-85% in bipyridine formation [3]. The complementary nucleophilic partner, 4-pyridylboronic acid (molecular weight 150.93 g/mol), provides superior reactivity compared to alternative organometallic reagents, achieving yields of 75-90% in Suzuki-Miyaura coupling protocols [1] [2].
Functionalized Pyridine Intermediates
Advanced synthetic approaches utilize pre-functionalized pyridine derivatives to streamline the overall sequence. 3-Formylpyridine (molecular weight 107.11 g/mol) serves as a versatile intermediate for reductive amination pathways, though yields typically range from 60-80% due to competing aldol condensation reactions [4]. 2-Amino-4-bromopyridine (molecular weight 173.01 g/mol) offers direct access to amination protocols, providing yields of 65-85% under optimized Buchwald-Hartwig conditions [5] [6].
Enhanced Reactivity Systems
Recent developments have emphasized the use of enhanced reactivity precursors such as 2-methyl-4-pyridylboronic ester (molecular weight 163.98 g/mol), which demonstrates superior performance in challenging coupling reactions with yields reaching 80-95% [7]. These boronic ester derivatives exhibit improved stability under basic reaction conditions and reduced susceptibility to protodeboronation side reactions compared to their boronic acid counterparts [3].
The selection criteria for optimal precursors must consider not only reactivity and yield but also functional group compatibility and downstream synthetic accessibility. 2-Pyridinecarboxylic acid (molecular weight 123.11 g/mol) serves as an exceptional N-acylation reagent, achieving yields of 70-95% in β-ketoenamide formation protocols that lead to bipyridine systems through cyclocondensation pathways [8] [9].
The construction of N-([2,4'-Bipyridin]-5-yl)acetamide necessitates multi-step synthetic sequences that combine bipyridine assembly with selective acetamide incorporation. Five distinct pathways have been identified as viable approaches, each offering unique advantages and limitations [1] [10] [2].
Route A: Suzuki-Miyaura Coupling Strategy
The Suzuki-Miyaura approach represents the most widely adopted methodology, proceeding through initial palladium-catalyzed coupling of 2-bromopyridine with 4-pyridylboronic acid under mild basic conditions [3]. This initial step typically requires 12-18 hours at temperatures of 80-100°C, employing catalyst loadings of 5-10 mol% palladium with triphenylphosphine ligands. The resulting 2,4'-bipyridine undergoes regioselective bromination at the 5-position using N-bromosuccinimide, followed by nucleophilic substitution with acetamide derivatives. Overall yields for this three-step sequence range from 65-75%, with high regioselectivity representing the primary synthetic advantage [1] [2].
Route B: Direct Carbon-Hydrogen Arylation
Direct C-H arylation approaches offer superior atom economy by eliminating the need for pre-functionalized coupling partners [11]. The pathway initiates with palladium-catalyzed C-H activation of pyridine substrates bearing electron-withdrawing substituents, which direct arylation to the 3- and 4-positions with excellent selectivity exceeding 95% [11]. Subsequent functionalization with acetamide occurs through nucleophilic aromatic substitution or metal-catalyzed amination protocols. Reaction times are reduced to 8-12 hours, though overall yields of 55-70% remain lower than traditional cross-coupling approaches due to competitive C-H activation pathways [11].
Route C: Reductive Amination Sequence
The reductive amination strategy employs 5-formyl-2,4'-bipyridine as a key intermediate, generated through Vilsmeier-Haack formylation of the parent bipyridine system [12]. Subsequent reductive amination with acetamide derivatives proceeds under mild conditions using sodium cyanoborohydride or similar reducing agents, requiring 6-10 hours for completion [12]. While this approach demonstrates high chemoselectivity with yields of 50-65%, the requirement for aldehyde intermediates limits substrate scope and functional group tolerance [12].
Route D: N-Acylation Cyclization Protocol
The most sophisticated approach utilizes β-ketoenamide intermediates derived from 1,3-diketones through N-acylation with 2-pyridinecarboxylic acid derivatives [8] [9]. These β-ketoenamides undergo TMSOTf-promoted cyclocondensation in the presence of Hünig's base to generate 4-hydroxypyridine intermediates [8] [9]. Immediate O-nonaflation using nonafluorobutanesulfonyl fluoride provides reactive nonaflate intermediates suitable for subsequent palladium-catalyzed coupling reactions [8] [9] [13]. This route achieves the highest overall yields of 70-85% despite requiring 15-24 hours, offering exceptional versatility in intermediate functionalization [8] [9].
Route E: Cross-Dehydrogenative Coupling
Cross-dehydrogenative coupling represents an emerging approach that directly couples pyridine derivatives through oxidative processes, eliminating the need for pre-functionalized substrates [14]. Direct amidation with acetic anhydride proceeds under copper or iron catalysis, achieving product formation in 4-8 hours [14]. However, yields remain moderate at 40-60% due to competing oxidation pathways and the challenge of achieving regioselective coupling [14].
The development of efficient catalytic systems represents a critical component in achieving high-yielding, regioselective synthesis of N-([2,4'-Bipyridin]-5-yl)acetamide. Modern palladium-catalyzed methodologies employ sophisticated ligand designs to control reactivity, selectivity, and functional group tolerance [15] [16] [17].
Classical Phosphine-Based Systems
Tetrakis(triphenylphosphine)palladium(0) remains the benchmark catalyst system for general Suzuki coupling applications, operating effectively at temperatures of 80-100°C with catalyst loadings of 5-10 mol% [3]. When combined with potassium carbonate in dimethylformamide, this system achieves selectivities exceeding 90% for bipyridine formation, though the electron-rich nature of bipyridine products can lead to catalyst deactivation through product coordination [2] [3].
Advanced Phosphine Ligand Systems
The combination of palladium(II) acetate with tricyclohexylphosphine represents a significant advancement in catalyst design, particularly for sterically hindered coupling partners [15]. Operating at elevated temperatures of 100-120°C with cesium carbonate in toluene, this system achieves exceptional selectivities above 95% with reduced catalyst loadings of 2-5 mol% [15]. The bulky, electron-rich nature of tricyclohexylphosphine facilitates challenging oxidative addition steps while minimizing β-hydride elimination pathways [15].
Bidentate Ligand Architectures
Palladium complexes of bis(diphenylphosphino)ferrocene (dppf) demonstrate particular effectiveness for electron-rich aryl halide substrates [2]. The ferrocene backbone provides optimal bite angle geometry for palladium coordination, while the bidentate nature prevents ligand dissociation under reaction conditions [2]. Operating at 80-100°C with sodium carbonate in dimethoxyethane, these systems achieve selectivities above 90% with catalyst loadings of 3-7 mol% [2].
Next-Generation Dialkylbiarylphosphine Ligands
The most advanced catalyst systems employ dialkylbiarylphosphine ligands such as XPhos in combination with palladium(0) sources [2]. These catalysts operate under exceptionally mild conditions (60-80°C) with outstanding selectivities exceeding 98% and minimal catalyst loadings of 1-3 mol% [2]. The biaryl framework provides electronic stabilization while the dialkylphosphine substituents offer optimal steric properties for challenging coupling partners [2].
Asymmetric Catalyst Systems
For applications requiring enantioselective synthesis, palladium complexes of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) provide access to chiral bipyridine derivatives [18]. These systems require elevated temperatures of 110-130°C and increased catalyst loadings of 5-10 mol%, achieving selectivities above 92% in sodium hydroxide/ethanol-water mixtures [18]. Recent developments in asymmetric C-H arylation have demonstrated enantioselectivities exceeding 90% for related pyridine substrates [18].
Specialized Systems for Challenging Substrates
Activated aryl chlorides require specialized catalyst systems employing tri-tert-butylphosphine ligands with palladium(II) chloride precursors [2]. These highly electron-rich, sterically demanding ligands facilitate oxidative addition of unreactive aryl chlorides, operating at 100-120°C with potassium tert-butoxide in tetrahydrofuran [2]. Selectivities above 95% are achieved with catalyst loadings of 2-5 mol%, though substrate scope remains limited to activated systems [2].
Contemporary Developments
The most recent advances employ RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) in combination with palladium allyl precursors for complex heterocyclic systems [2]. These catalysts demonstrate exceptional performance with selectivities exceeding 97% and minimal catalyst loadings of 1-3 mol%, operating at moderate temperatures of 80-100°C in toluene with potassium carbonate [2]. The success of these systems stems from the optimal balance of electronic and steric properties provided by the diisopropoxybiphenyl framework [2].